![molecular formula C10H7BrF2O3 B455809 (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid CAS No. 507233-13-8](/img/structure/B455809.png)
(2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid: is an organic compound characterized by the presence of a bromine atom, difluoromethoxy group, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid typically involves the following steps:
Difluoromethoxylation: The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethyl ether or a similar reagent.
Acrylic Acid Formation: The acrylic acid moiety is formed through a Heck reaction, where the brominated and difluoromethoxylated aromatic compound is coupled with acrylic acid under palladium catalysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethoxylation processes, followed by Heck coupling reactions. Optimized reaction conditions, such as temperature, solvent, and catalyst concentration, are crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylic acid moiety, resulting in the formation of saturated derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Amino, thio, or alkoxy derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activity.
Medicine:
Drug Development: Investigated for potential therapeutic applications, particularly in the development of anti-inflammatory or anticancer agents.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in conjugation reactions, affecting the compound’s overall reactivity and biological activity.
類似化合物との比較
- 4-Bromo-2,5-difluorobenzoic acid
- Ethyl bromodifluoroacetate
- 4-Bromophenyl 4-bromobenzoate
Comparison:
- 4-Bromo-2,5-difluorobenzoic acid: Similar in having bromine and fluorine atoms, but lacks the acrylic acid moiety, making it less reactive in certain conjugation reactions.
- Ethyl bromodifluoroacetate: Contains a difluoromethyl group and bromine, but is an ester rather than an acid, affecting its solubility and reactivity.
- 4-Bromophenyl 4-bromobenzoate: Contains two bromine atoms and a benzoate group, differing significantly in structure and reactivity.
Uniqueness: (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid is unique due to the combination of bromine, difluoromethoxy, and acrylic acid moieties, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
(E)-3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDTZLBJFJSGHB-DAFODLJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
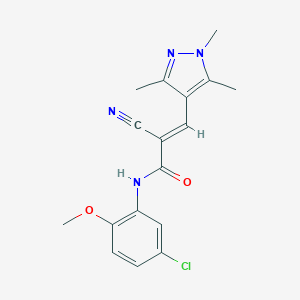
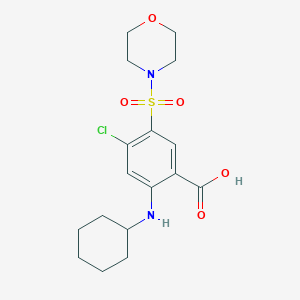
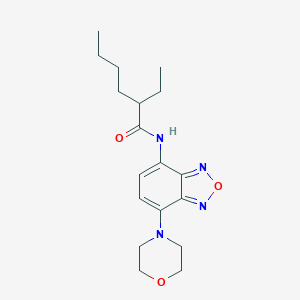
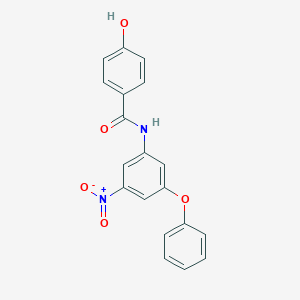
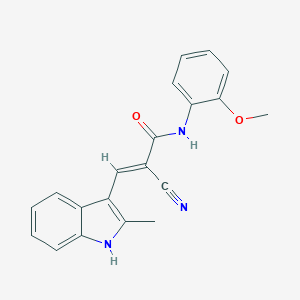
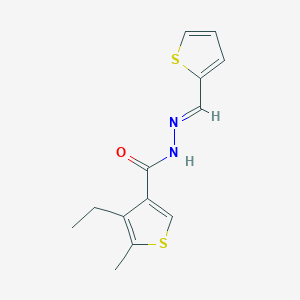
![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)

![Ethyl 2-[(2,3-diphenylacryloyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455740.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)
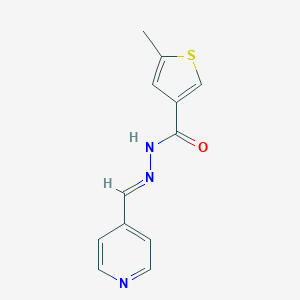
![5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE](/img/structure/B455744.png)

![2-cyano-3-(3-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455750.png)
